molecular formula C₂₃H₂₈INO₅ B1156745 21-Desacetyl 21-O-Iodometyl Deflazacort

21-Desacetyl 21-O-Iodometyl Deflazacort

Cat. No.: B1156745
M. Wt: 525.38
Attention: For research use only. Not for human or veterinary use.
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Description

21-Desacetyl deflazacort (21-DFZ) is the pharmacologically active metabolite of deflazacort, a synthetic glucocorticoid derived from prednisolone. Structurally, it retains the oxazoline ring at position 17 (replacing the hydroxyl group in prednisolone) and lacks the 21-acetate group present in the parent prodrug (Fig. 1) . Its molecular formula is C₂₃H₂₉NO₅, with a molecular weight of 399.48 g/mol and CAS number 13649-57-5 .

Properties

Molecular Formula

C₂₃H₂₈INO₅

Molecular Weight

525.38

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetics and Metabolism

  • Absorption : Deflazacort is rapidly absorbed after oral administration and hydrolyzed by plasma esterases to 21-DFZ, achieving peak plasma concentrations within 1.5–2 hours .
  • Metabolism : 21-DFZ is further metabolized by CYP3A4 into inactive metabolites, primarily 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-DFZ), which accounts for ~59–66% of urinary excretion .
  • Elimination : Renal excretion is the primary route (68–70%), with nearly complete elimination within 24 hours .

Pharmacodynamics

21-DFZ binds to glucocorticoid receptors with high affinity, exerting anti-inflammatory and immunosuppressive effects. Preclinical studies demonstrate its potency in inhibiting allergic reactions (e.g., passive cutaneous anaphylaxis) at levels comparable to or exceeding prednisolone .

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
21-Desacetyl deflazacort C₂₃H₂₉NO₅ 399.48 13649-57-5 Oxazoline ring at C17, lacks 21-acetate
Deflazacort C₂₅H₃₁NO₆ 441.52 14484-47-0 21-acetate group, oxazoline ring at C17
Prednisolone C₂₁H₂₈O₅ 360.45 50-24-8 Hydroxyl group at C17, no oxazoline ring
6β-OH-21-DFZ C₂₃H₂₉NO₆ 415.48 72099-45-7 6β-hydroxyl addition to 21-DFZ

Table 2: Pharmacokinetic Comparison

Parameter 21-Desacetyl Deflazacort Prednisolone Methylprednisolone
Bioavailability ~100% (from deflazacort) 80–90% 82–89%
Half-life (t₁/₂) 1.1–1.9 hours 2.1–3.5 hours 1.8–2.5 hours
Protein Binding 40% 90–95% 77–82%
Metabolism CYP3A4 Hepatic (CYP3A4) Hepatic (CYP3A4)
Excretion Renal (70%) Renal (60%) Renal (55%)

Key Findings from Comparative Studies

Efficacy :

  • In animal models, 21-DFZ and deflazacort showed stronger inhibition of allergic reactions (e.g., passive cutaneous anaphylaxis) compared to prednisolone .
  • Clinical trials in Duchenne muscular dystrophy (DMD) patients demonstrated comparable efficacy between deflazacort/21-DFZ and prednisone in prolonging ambulation, but with reduced weight gain and Cushingoid features .

Safety Profile :

  • Deflazacort/21-DFZ-treated patients exhibited lower incidence of adverse events (16.5%) versus prednisone (20.5%) or methylprednisolone (32.7%) .
  • The oxazoline structure of 21-DFZ may contribute to reduced mineralocorticoid activity , minimizing fluid retention and hypertension risks .

Metabolic Stability :

  • 21-DFZ is more susceptible to CYP3A4-mediated metabolism than prednisolone, leading to faster clearance and lower risk of drug accumulation .

Table 3: Clinical Outcomes in DMD Patients

Outcome Measure Deflazacort/21-DFZ Prednisone
Ambulation Retention 7.2 years (median) 6.9 years
Weight Gain 2.1 kg/year 4.5 kg/year
Cushingoid Features 18% incidence 34% incidence
Bone Density Loss 12% reduction 22% reduction

Analytical and Pharmacokinetic Methodologies

A validated LC-MS/MS method (LLOQ: 0.5 ng/mL) is widely used to quantify 21-DFZ in plasma, leveraging its m/z 400.06 → 123.91 transition for high sensitivity .

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